Kinase Inhibition Profile Inferred from Substituted Quinoline Carboxamide Patent Data
The patent CN111892536B discloses that substituted quinoline carboxamides exhibit excellent in vitro inhibitory activity against FGFR-4, VEGFR-2, and PDGFR-beta kinases [1]. While individual IC₅₀ values for 6-chloro-4-methoxy-N-(4-methoxyphenyl)quinoline-2-carboxamide are not publicly disclosed in this patent, the structural class is characterized as a micromolecular tyrosine kinase inhibitor with antiproliferative and antiangiogenic effects. Compounds lacking the 6-chloro or N-(4-methoxyphenyl) substituents are not guaranteed to retain this multi-kinase profile.
| Evidence Dimension | Multi-kinase inhibitory potential (FGFR-4, VEGFR-2, PDGFR-beta) |
|---|---|
| Target Compound Data | Inferred from patent class: potent inhibition (exact IC₅₀ not specified for this specific compound) |
| Comparator Or Baseline | Unsubstituted quinoline-2-carboxamide or analogs lacking 6-chloro/4-methoxy/N-(4-methoxyphenyl) groups |
| Quantified Difference | Not quantifiable; class-level activity attributed to specific substitution pattern |
| Conditions | In vitro kinase inhibition assays (patent CN111892536B) |
Why This Matters
Procurement of this specific substitution pattern is necessary to ensure alignment with the kinase inhibition profile reported for the substituted quinoline carboxamide class.
- [1] CN111892536B – Substituted quinoline carboxamides and their use. Google Patents. Available at: https://patents.google.com/patent/CN111892536B/en (Accessed 2026-04-30). View Source
